molecular formula C20H21N3O3S2 B2535190 N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361471-66-1

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2535190
CAS No.: 361471-66-1
M. Wt: 415.53
InChI Key: UJHAEYFWICVLRE-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a benzothiazole moiety linked via an amide bond to a phenyl ring substituted with a piperidin-1-ylsulfonyl group. This specific architecture makes it a compound of interest in several exploratory research areas. The core benzothiazole scaffold is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities. Scientific literature indicates that benzothiazole derivatives possess notable pharmacological potential, including antimicrobial , anticancer , and anti-inflammatory activities . Furthermore, the N-(thiazol-2-yl)benzamide pharmacophore is an emerging structure of interest in neuroscience research; closely related analogs have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . This suggests potential utility as a pharmacological tool for studying the physiological functions of this receptor. The presence of the sulfonamide group attached to a piperidine ring further enhances the molecule's versatility. Sulfonamides are a well-established class in drug discovery, often associated with enzyme inhibition and antibacterial effects . The piperidine ring is a common feature in molecules designed to interact with central nervous system targets. This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-21-18-13-16(7-10-19(18)27-14)22-20(24)15-5-8-17(9-6-15)28(25,26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHAEYFWICVLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with acetic acid under reflux conditions. The next step involves the introduction of the piperidine sulfonyl group, which can be achieved by reacting piperidine with chlorosulfonic acid to form piperidine-1-sulfonyl chloride. This intermediate is then reacted with the benzothiazole derivative to form the desired compound. The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the piperidine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles or piperidine derivatives.

Scientific Research Applications

N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine sulfonyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The benzamide moiety can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Application Source
N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide Benzamide 2-methylbenzo[d]thiazol-5-yl; piperidin-1-ylsulfonyl Potential cytokine modulation (inferred) (analogs)
2D291 () Benzamide 4-(2-bromo-5-methylphenyl)thiazol-2-yl; piperidin-1-ylsulfonyl Induces inflammatory cytokines with LPS
2E151 () Benzamide 4-(2,5-dimethylphenyl)thiazol-2-yl; 4-propylpiperidin-1-ylsulfonyl Augments cytokine production with MPLA
Piperidine sulfonamide derivatives () Pyrimidine-2-amine N-(pyridin-2-yl); 4-(thiazol-5-yl) CDK4/6 inhibition (anticancer activity)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide () Benzamide 1-cyclohexyltetrazole; piperidin-1-ylsulfonyl Undisclosed (structural analog)
Example 157–159 () Pyrrolidine-2-carboxamide Thiazol-5-yl; methylisoxazol-5-yl; hydroxy substituents Likely protease or kinase modulation

Key Structural and Functional Insights

Benzamide-Based Analogs () :

  • The target compound and 2D291/2E151 share a benzamide scaffold with thiazole and sulfonamide groups, critical for binding to inflammatory signaling pathways. Substitutions on the phenyl ring (e.g., bromo in 2D291) enhance steric bulk and electronic effects, influencing cytokine induction potency .
  • highlights a tetrazole analog, replacing the thiazole with a tetrazole ring. This substitution may alter metabolic stability or target selectivity, though biological data are lacking .

Heterocyclic Variations () :

  • Piperidine sulfonamide derivatives in utilize pyrimidine-2-amine cores instead of benzamide, targeting CDK4/6 kinases. The thiazol-5-yl and pyridin-2-yl groups in these compounds suggest divergent binding modes compared to the target compound .
  • Pyrrolidine carboxamides () and pyrimidin-2-amines () demonstrate the versatility of sulfonamide-thiazole hybrids in targeting diverse pathways, such as protease inhibition or kinase regulation .

Biological Activity Trends :

  • Thiazole-containing benzamides (e.g., 2D291) show robust cytokine induction, likely due to interactions with Toll-like receptor (TLR) pathways or NF-κB activation .
  • Piperidine sulfonamides in CDK4/6 inhibitors () emphasize the role of sulfonyl groups in enhancing kinase binding affinity, though the absence of a thiazole moiety may limit cross-reactivity with cytokine targets .

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